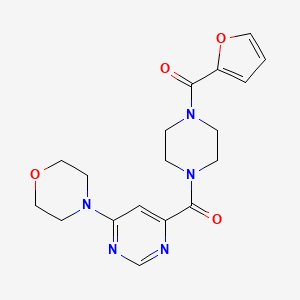
(4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-(Furan-2-carbonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a complex organic molecule. It has a molecular formula of C14H14N2O4 . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a furan ring, a piperazine ring, and a pyrimidine ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The compound has a molecular weight of310.73 . More specific properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
One application of this compound is in the synthesis of new chemical entities. For instance, a study describes the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, where compounds like the one have shown promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011). Additionally, research on dihydropyrimidinone derivatives containing piperazine/morpholine moiety illustrates the potential for creating effective compounds through one-pot Biginelli synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antipsychotic Potential
The compound also finds application in the synthesis of butyrophenones with affinities for dopamine and serotonin receptors, indicating potential as antipsychotic agents. For example, a study investigated a series of conformationally restricted butyrophenones for their antipsychotic potential (Raviña et al., 2000).
Antimicrobial Properties
There is also interest in the antimicrobial properties of compounds containing elements like piperazinyl and morpholino. One study investigated oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring, demonstrating promising antibacterial properties (Tucker et al., 1998).
Corrosion Inhibition
Another significant application is in corrosion inhibition. The inhibitive effect of organic inhibitors on mild steel in acidic medium has been studied, with synthesized compounds showing appreciable corrosion inhibition properties (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Propriétés
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyrimidine-4-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c24-17(14-12-16(20-13-19-14)21-7-10-26-11-8-21)22-3-5-23(6-4-22)18(25)15-2-1-9-27-15/h1-2,9,12-13H,3-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRKQJPLLGDSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


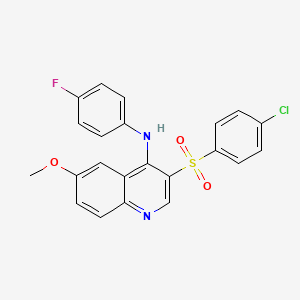

![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

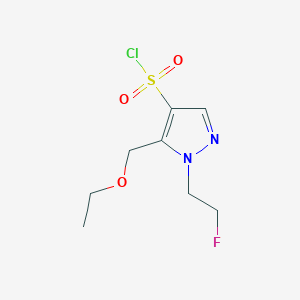

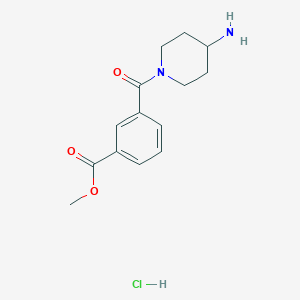
![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)
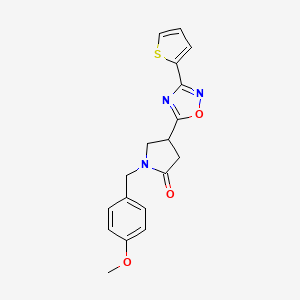
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2952909.png)